

An In-depth Technical Guide to Boc-Protected Aminooxy PEG Linkers

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Compound of Interest		
Compound Name:	t-Boc-Aminooxy-PEG4-amine	
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For researchers, scientists, and drug development professionals, Boc-protected aminooxy PEG linkers are indispensable tools for creating sophisticated bioconjugates. This guide provides a comprehensive overview of their core principles, quantitative properties, and detailed protocols for their application, particularly in the burgeoning field of Antibody-Drug Conjugates (ADCs).

Core Principles

Boc-protected aminooxy PEG linkers are heterobifunctional reagents designed for the precise and stable conjugation of molecules.[1] Their structure and function can be broken down into three key components:

- Boc (tert-Butyloxycarbonyl) Group: This is an acid-labile protecting group for the highly
 reactive aminooxy function.[2] The Boc group is stable under a wide range of non-acidic
 conditions, allowing for selective reactions at other sites of the molecule.[2] Its primary role is
 to prevent premature reactions of the aminooxy group, enabling a controlled and stepwise
 conjugation strategy.[1]
- Aminooxy Group (-O-NH₂): This functional group is central to the linker's utility. It reacts specifically and efficiently with aldehyde or ketone groups to form a highly stable oxime bond (-O-N=C).[3][4] This bioorthogonal reaction, known as oxime ligation, is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[3][5] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds.[3]



Polyethylene Glycol (PEG) Spacer: The PEG chain is a flexible, hydrophilic polymer that
connects the two terminal functional groups.[6] The PEG spacer imparts several beneficial
properties to the final conjugate, including increased aqueous solubility, reduced
immunogenicity, and improved pharmacokinetic profiles by increasing the hydrodynamic
size.[7] These linkers are available with varying numbers of PEG units (e.g., PEG1, PEG4,
PEG12), allowing for precise control over the distance and flexibility between the conjugated
molecules.[6]

The strategic combination of these three components allows for a multi-step conjugation process. First, one end of the linker is attached to a molecule of interest. Then, the Boc group is removed under acidic conditions to expose the aminooxy group. Finally, the deprotected linker-molecule construct is reacted with a second molecule containing an aldehyde or ketone to form the final, stably linked conjugate.

Quantitative Data and Physicochemical Properties

The selection of a specific Boc-protected aminooxy PEG linker depends on the requirements of the application, such as desired spacer length, solubility, and the nature of the other functional group. The table below summarizes the properties of several commercially available linkers.



Product Name	Additiona I Function al Group	PEG Units (n)	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Condition
t-Boc- Aminooxy- PEG1- amine	Amine	1	C9H20N2O4	220.27	>95%	-20°C
t-Boc- Aminooxy- PEG2- amine	Amine	2	C11H24N2O 5	264.32	98.0%	4°C, protect from light
Aminooxy- PEG3-NH- Boc	Amine	3	C13H28N2O	308.4	95%	-20°C
t-Boc- Aminooxy- PEG4- amine	Amine	4	C15H32N2O	352.42	>95%	-20°C
t-Boc- Aminooxy- PEG7-Mal	Maleimide	7	C28H49N3O	635.7	98%	-20°C
Aminooxy- PEG10- NHBoc	Amine	10	C27H56N2O	616.75	>95%	-20°C
t-Boc- Aminooxy- PEG12-t- butyl ester	t-butyl ester	12	C35H69NO1	755.92	>95%	-20°C

Data compiled from multiple sources.[6][8][9][10][11][12][13][14]



Key Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in using Bocprotected aminooxy PEG linkers for the synthesis of an Antibody-Drug Conjugate (ADC).

Boc Deprotection

The removal of the Boc group is a critical step to unmask the reactive aminooxy functionality. This is typically achieved under acidic conditions.

Materials:

- Boc-protected aminooxy PEG linker
- Dichloromethane (DCM), anhydrous[15]
- Trifluoroacetic acid (TFA)[15]
- (Optional) Scavengers like triisopropylsilane (TIS)[15]
- Magnetic stirrer and ice bath

Protocol:

- Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[15]
- Cool the solution to 0°C using an ice bath.[15]
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[15] If the substrate is sensitive to acid-catalyzed side reactions, scavengers such as TIS (2.5-5% v/v) can be added.[15]
- Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[15]
- Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[15]
 The deprotected product is more polar and will have a lower Rf value on TLC.[15]



 Upon completion, the acid is typically removed by co-evaporation with a non-polar solvent or neutralized through an aqueous workup with a mild base like sodium bicarbonate.[15] The deprotected linker can then be purified or used directly in the next step.

Site-Specific Antibody Modification (Aldehyde Generation)

To ensure a homogenous ADC with a defined drug-to-antibody ratio (DAR), the conjugation site on the antibody must be precisely controlled.[16] A common method involves the oxidation of the carbohydrate moieties in the Fc region of the antibody to generate aldehyde groups.[16][17] [18]

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)[16]
- Sodium periodate (NaIO₄) solution[17]
- Propylene glycol[17]
- Desalting column[17]
- Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5)[3][17]

Protocol:

- Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS. If necessary, perform a buffer exchange using centrifugal filter units.[16]
- Oxidation: Cool the antibody solution to 4°C. Add a pre-chilled solution of sodium periodate to the antibody. A final concentration of 1-10 mM periodate is typical.[3][17] Incubate the reaction for 30 minutes at 4°C, protected from light.[3]
- Quenching: Add propylene glycol to a final concentration of approximately 20 mM to quench any excess periodate. Incubate for 10 minutes at 4°C.[17]



- Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with the conjugation buffer to remove quenching agent and salts.[17]
- Determine the concentration of the purified, oxidized antibody using a spectrophotometer at 280 nm.[17]

Oxime Ligation: ADC Formation

This final step involves the reaction of the deprotected aminooxy-PEG-drug construct with the aldehyde-modified antibody to form a stable oxime linkage.

Materials:

- Oxidized antibody from step 3.2.
- Deprotected aminooxy-PEG-drug linker.
- Aniline (catalyst, optional but recommended)[17]
- Reaction vessel
- Purification system (e.g., Size Exclusion Chromatography SEC)[16]

Protocol:

- Prepare Drug-Linker: Dissolve the deprotected aminooxy-PEG-drug linker in a suitable solvent like DMSO to create a stock solution (e.g., 10-20 mM).[17]
- Conjugation Reaction: In a reaction vessel, add the purified oxidized antibody. Add the drug-linker stock solution to the antibody. A 5 to 20-fold molar excess of the drug-linker is a typical starting point.[16]
- Catalysis: To accelerate the reaction, aniline can be added to a final concentration of 10-20 mM.[17] The optimal reaction pH for oxime ligation is typically between 6.5 and 7.5.[3]
- Incubation: Incubate the reaction mixture at room temperature for 2-24 hours with gentle shaking, protected from light.[16]

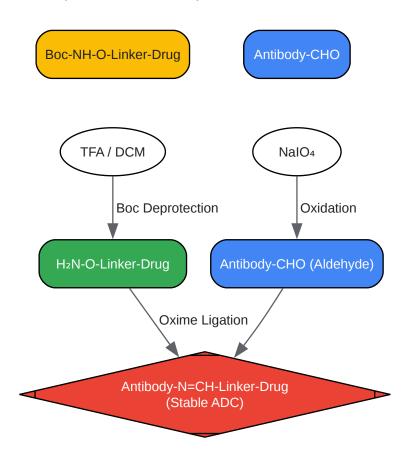


- Purification: After the reaction is complete, purify the resulting ADC from excess drug-linker and other reagents using a suitable method such as SEC.[16]
- Characterization: The final ADC should be characterized to determine the drug-to-antibody ratio (DAR), purity, and integrity using techniques like Hydrophobic Interaction Chromatography (HIC) and LC-MS.[17]

Mandatory Visualizations

The following diagrams illustrate the key chemical structures and workflows described in this guide.

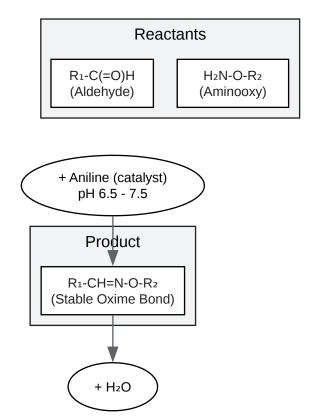
Caption: Structure of a Boc-protected aminooxy PEG linker.



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Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.





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